molecular formula C14H12N2O4S B5583063 6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one

6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B5583063
M. Wt: 304.32 g/mol
InChI Key: SSXYEYCSJSGFED-UHFFFAOYSA-N
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Description

6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is a compound that belongs to the class of heterocyclic compounds. It features a chromenone core structure with a pyrazole moiety attached via a sulfonyl linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its combination of a chromenone core and a pyrazole moiety linked via a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-9-7-10(2)16(15-9)21(18,19)12-4-5-13-11(8-12)3-6-14(17)20-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYEYCSJSGFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321731
Record name 6-(3,5-dimethylpyrazol-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956264-37-2
Record name 6-(3,5-dimethylpyrazol-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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